molecular formula C15H15ClN2O2 B443123 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide

Cat. No.: B443123
M. Wt: 290.74g/mol
InChI Key: BBBMUJSXZRQDHK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chlorophenoxy group and a dimethylpyridinyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4,6-dimethyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the pyridine ring, potentially less complex in its interactions.

    N-(4,6-dimethylpyridin-2-yl)acetamide: Lacks the chlorophenoxy group, which might reduce its reactivity in certain reactions.

Uniqueness

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is unique due to the presence of both the chlorophenoxy and dimethylpyridinyl groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-11(2)17-14(8-10)18-15(19)9-20-13-5-3-12(16)4-6-13/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

BBBMUJSXZRQDHK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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